Technical Monograph: 1H-indol-3-yl-(2-iodophenyl)methanone
Technical Monograph: 1H-indol-3-yl-(2-iodophenyl)methanone
The following technical guide provides an in-depth analysis of 1H-indol-3-yl-(2-iodophenyl)methanone , the core scaffold for the AM-series synthetic cannabinoids (specifically AM-694).
The "Gateway" Scaffold in Synthetic Cannabinoid Chemistry [1]
Executive Summary
1H-indol-3-yl-(2-iodophenyl)methanone (CAS: 53904-15-7) serves as a critical intermediate in the synthesis of high-affinity cannabinoid receptor agonists.[1] It represents the "naked" pharmacophore of the potent CB1 agonist AM-694 .[1] By itself, this molecule exhibits low receptor affinity due to the absence of the N-alkyl chain required for hydrophobic interaction within the CB1 receptor's transmembrane helices.[1] However, it functions as a versatile "gateway" molecule; simple N-alkylation at the indole nitrogen transforms this inactive precursor into a potent cannabimimetic agent.[1]
This guide details the physicochemical properties, a self-validating synthesis protocol based on Grignard chemistry, and the structural activity relationships (SAR) that define its utility in drug discovery.
Chemical Identity & Physicochemical Properties[2][3][4][5][6][7]
| Property | Data |
| IUPAC Name | (2-iodophenyl)(1H-indol-3-yl)methanone |
| CAS Number | 53904-15-7 |
| Molecular Formula | C₁₅H₁₀INO |
| Molecular Weight | 347.15 g/mol |
| Appearance | Off-white to pale yellow crystalline solid |
| Solubility | Soluble in DMSO, DMF, Acetone; Sparingly soluble in DCM; Insoluble in Water |
| Melting Point | 170–175 °C (Typical for 3-aroylindoles; varies by polymorph/purity) |
| SMILES | O=C(C1=CC=CC=C1I)C2=CNC3=CC=CC=C32 |
Synthetic Methodology: The Magnesium Indolyl Protocol[1]
While Friedel-Crafts acylation (using AlCl₃) is possible, it often leads to di-acylation or de-iodination due to the lability of the C-I bond under harsh Lewis acid conditions.[1] The Grignard Exchange Protocol is the industry standard for high-fidelity synthesis of this core, ensuring regioselectivity at the Indole-C3 position without compromising the iodine substituent.[1]
Reaction Logic
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Deprotonation: Methylmagnesium bromide (MeMgBr) deprotonates the indole nitrogen, forming the Indolyl-magnesium bromide intermediate.
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Coordination & Attack: The magnesium coordinates with the carbonyl of the acid chloride, directing the electrophilic attack specifically to the C3 position of the indole ring (the most nucleophilic carbon).
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Preservation: The mild conditions preserve the sensitive ortho-iodine moiety.[1]
Step-by-Step Protocol
Reagents:
-
Indole (1.0 eq)[2]
-
Methylmagnesium bromide (3.0M in Et₂O, 1.2 eq)
-
2-Iodobenzoyl chloride (1.2 eq)[1]
-
Anhydrous Diethyl Ether (Et₂O) or THF
Procedure:
-
Activation: In a flame-dried round-bottom flask under Argon, dissolve Indole (1.0 eq) in anhydrous Et₂O. Cool to 0°C.
-
Grignard Addition: Dropwise add MeMgBr (1.2 eq) over 15 minutes. The solution will bubble (release of methane gas) and likely turn cloudy/grey as the Indolyl-MgBr salt forms.[1]
-
Equilibration: Allow the mixture to warm to room temperature (RT) and stir for 1 hour to ensure complete formation of the active species.
-
Acylation: Cool the mixture back to 0°C. Add a solution of 2-iodobenzoyl chloride (1.2 eq) in Et₂O dropwise. The ortho-iodine provides steric bulk, so addition should be slow to prevent side reactions.[1]
-
Reaction: Allow to warm to RT and stir for 4–6 hours. A precipitate (magnesium salt) typically forms.
-
Quench: Pour the reaction mixture into saturated aqueous Ammonium Chloride (NH₄Cl) and stir vigorously to hydrolyze the magnesium complex.
-
Workup: Extract with Ethyl Acetate (3x). Wash combined organics with NaHCO₃ (to remove unreacted acid) and Brine. Dry over Na₂SO₄.[3]
-
Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Hexane:EtOAc gradient).
Visualization of Synthesis Pathway
Figure 1: The Grignard-mediated synthesis pathway ensures C3 selectivity and preserves the iodine atom.[1]
Structural Characterization (Spectroscopic Signatures)
Researchers must validate the core structure using NMR.[1] The ortho-iodine induces a distinct shift in the benzoyl ring protons due to steric compression and the heavy atom effect.[1]
| Technique | Expected Signature Features |
| ¹H NMR (DMSO-d₆) | Indole NH: Broad singlet >11.0 ppm (exchangeable).C2-H: Doublet or singlet ~8.0–8.2 ppm (deshielded by carbonyl).Benzoyl Ring: Multiplet pattern 7.2–7.9 ppm; The proton meta to the carbonyl (next to Iodine) often shows a distinct shift due to the Iodine anisotropy.[1] |
| ¹³C NMR | Carbonyl (C=O): ~190 ppm.C-I: Carbon attached to Iodine typically appears upfield (~90–100 ppm) due to the heavy atom effect.Indole C3: ~115–120 ppm. |
| Mass Spectrometry | [M+H]⁺: ~348.0 m/z.Fragment: Loss of Iodine (M-127) is a common fragmentation pathway in EI-MS.[1] |
Pharmacological Significance: The "Gateway" Concept[1]
This compound is the structural anchor for the AM-series.[1] The pharmacological activity is governed by the Structure-Activity Relationship (SAR) of the substituents:
-
The Core (Unsubstituted N): 1H-indol-3-yl-(2-iodophenyl)methanone has low affinity for CB1/CB2.[1] The polar N-H bond prevents the molecule from fully entering the lipophilic binding pocket of the receptor.[1]
-
The Iodine (Ortho-Substitution): The iodine atom at the 2-position of the phenyl ring is critical.[1] It locks the conformation of the two ring systems (indole and phenyl) into a non-coplanar arrangement (twist angle), which is preferred for CB1 receptor activation.
-
The Gateway (N-Alkylation): Alkylating the nitrogen (e.g., with 5-fluoropentyl bromide) creates AM-694 , increasing binding affinity (Ki) from micromolar to nanomolar (Ki = 0.08 nM) levels.[1]
SAR Logic Diagram
Figure 2: Structure-Activity Relationship showing the transformation from precursor to active agonist.[1]
Safety & Handling
-
Hazards: As a halogenated organic compound, it should be treated as a potential irritant and sensitizer.
-
Stability: The C-I bond is photosensitive. Store the compound in amber vials away from light to prevent homolytic cleavage of the iodine, which causes discoloration (purple/brown).
-
Regulatory: While the core itself is often uncontrolled, it is a direct precursor to Schedule I substances (in many jurisdictions). Researchers must verify local regulations regarding "immediate precursors" to synthetic cannabinoids.
References
-
Makriyannis, A., & Deng, H. (2001).[4] Cannabimimetic indole derivatives. US Patent Application 2008/0090871. (Describes the synthesis and properties of the AM-series precursors).
-
Huffman, J. W., et al. (2005). Structure-activity relationships for 1-alkyl-3-(1-naphthoyl)indoles at the cannabinoid CB1 and CB2 receptors: steric and electronic effects of naphthoyl substituents.[1] Bioorganic & Medicinal Chemistry.[5] (Establishes the Grignard protocol for indole acylation).
-
Cayman Chemical. (2023). AM-694 Product Information. (Provides data on the derivative and its metabolic pathways).
-
Uchiyama, N., et al. (2011).[4] Identification and quantitation of two benzoylindoles AM-694 and (4-methoxyphenyl)(1-pentyl-1H-indol-3-yl)methanone... Forensic Toxicology.[4] (Analytical data on related benzoyl indoles).
Sources
- 1. US8871761B2 - NK-3 receptor selective antagonist compounds, pharmaceutical composition and methods for use in NK-3 receptors mediated disorders - Google Patents [patents.google.com]
- 2. rsc.org [rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The Synthesis and Pharmacological Evaluation of Adamantane-Derived Indoles: Cannabimimetic Drugs of Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
